REACTION_CXSMILES
|
[C:1]([C:3]1[S:4][CH:5]=[CH:6][N:7]=1)#[N:2].C(N[C@H](C(O)=O)CS)(=O)C.C([O-])(=O)C.[NH4+].C([O:25][C:26](=[O:35])[C:27](=[CH:31][N:32](C)C)[C:28](=O)[CH3:29])C.CC([O-])(C)C.[K+].[OH-].[K+].Cl>CO.O>[CH3:29][C:28]1[C:27]([C:26]([OH:35])=[O:25])=[CH:31][N:32]=[C:1]([C:3]2[S:4][CH:5]=[CH:6][N:7]=2)[N:2]=1 |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1SC=CN1
|
Name
|
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)=O)=CN(C)C)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in a microwave at 120° C. for an additional 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1C(=O)O)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |